2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide 2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 891867-78-0
VCID: VC11907362
InChI: InChI=1S/C19H17N3O4/c1-26-16-9-5-8-15(12-16)22-11-10-21(18(24)19(22)25)13-17(23)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,23)
SMILES: COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol

2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide

CAS No.: 891867-78-0

Cat. No.: VC11907362

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide - 891867-78-0

Specification

CAS No. 891867-78-0
Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
IUPAC Name 2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide
Standard InChI InChI=1S/C19H17N3O4/c1-26-16-9-5-8-15(12-16)22-11-10-21(18(24)19(22)25)13-17(23)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,23)
Standard InChI Key ZKLCWBUOJTWEQK-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3
Canonical SMILES COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

2-[4-(3-Methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide (molecular formula: C21H20N4O4\text{C}_{21}\text{H}_{20}\text{N}_4\text{O}_4, molecular weight: 416.4 g/mol) belongs to the tetrahydropyrazine-dione class, featuring a six-membered heterocyclic ring with two ketone groups (dioxo) and a methoxyphenyl substitution at the 4-position . The N-phenylacetamide moiety is attached to the pyrazine ring via a methylene bridge, enhancing its potential for hydrogen bonding and π-stacking interactions (Figure 1) .

Structural Analysis

The compound’s core structure shares homology with PubChem CID 22520467, differing only in the substitution at the acetamide’s phenyl group (phenyl vs. 2-ethoxyphenyl) . X-ray crystallography of related analogs reveals planar aromatic systems and intramolecular hydrogen bonds between the acetamide’s carbonyl oxygen and the pyrazine ring’s NH group, stabilizing the conformation . The methoxy group at the 3-position of the phenyl ring influences electronic distribution, potentially modulating solubility and receptor binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H20N4O4\text{C}_{21}\text{H}_{20}\text{N}_4\text{O}_4
Molecular Weight416.4 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (carbonyl oxygens, methoxy)
Topological Polar Surface Area107 Ų

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the tetrahydropyrazine-dione core followed by acetamide coupling. A representative pathway is outlined below:

Core Formation

  • Condensation Reaction: 3-Methoxyphenylglyoxal reacts with urea in acidic conditions to form the tetrahydropyrazine-dione ring .

  • Oxidation: The intermediate is oxidized using potassium permanganate to introduce the dioxo groups .

Acetamide Coupling

  • Alkylation: The pyrazine nitrogen is alkylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

  • Amidation: The resulting chloro intermediate reacts with aniline under nucleophilic substitution conditions to yield the final product .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CondensationHCl (cat.), ethanol, reflux65–70
OxidationKMnO₄, H₂O, 80°C85
AlkylationChloroacetyl chloride, Et₃N72
AmidationAniline, DMF, 60°C68

Microwave-assisted synthesis has been explored for analogous compounds, reducing reaction times from hours to minutes while maintaining yields >75%.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poor aqueous solubility (<0.1 mg/mL) . Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 8–12 hours in neutral buffers .

ADME Profiling

Predicted pharmacokinetic parameters (using SwissADME):

  • Absorption: High gastrointestinal permeability (LogP = 2.1).

  • Metabolism: Susceptible to cytochrome P450 3A4-mediated oxidation.

  • Excretion: Renal clearance predominates (70–80%) .

Applications and Future Directions

Drug Development

This compound’s dual inhibitory activity positions it as a lead candidate for dual-action antidiabetic/anticancer agents. Structural modifications, such as replacing the methoxy group with halogens, could enhance potency and bioavailability .

Chemical Biology

Its tetrahydropyrazine-dione core serves as a versatile scaffold for developing fluorescence probes targeting NAD(P)H-dependent enzymes .

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